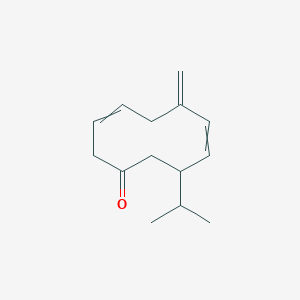
6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as sesquiterpenoids, which are a subclass of terpenoids. These compounds are characterized by their complex ring structures and are often found in essential oils and other natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a linear precursor molecule under specific conditions to form the cyclodeca structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common in industrial production to ensure consistent quality and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one can be compared with other similar sesquiterpenoids, such as germacrone and farnesol. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of the methylidene and propan-2-yl groups, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Germacrone
- Farnesol
- Bisabolene
- Caryophyllene
Propiedades
Número CAS |
686275-66-1 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
6-methylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C14H20O/c1-11(2)13-9-8-12(3)6-4-5-7-14(15)10-13/h4-5,8-9,11,13H,3,6-7,10H2,1-2H3 |
Clave InChI |
JJIWVPCBSQSBKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(=O)CC=CCC(=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


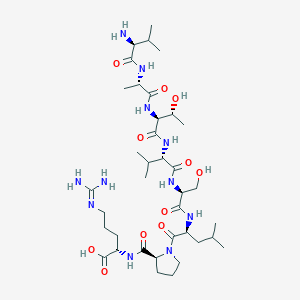

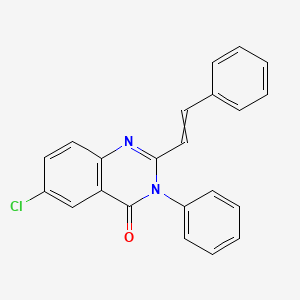
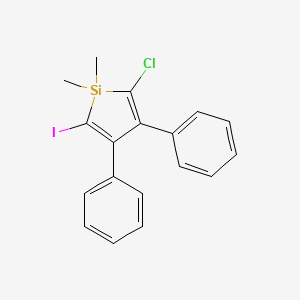
![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
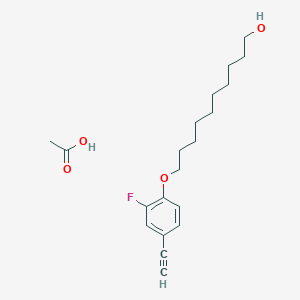



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
